molecular formula C25H27ClFNO5 B1221924 Haloperidol hemisuccinate CAS No. 87425-73-8

Haloperidol hemisuccinate

Cat. No. B1221924
CAS RN: 87425-73-8
M. Wt: 475.9 g/mol
InChI Key: MRYKQXMLMOCFBB-UHFFFAOYSA-N
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Description

Haloperidol is a high potency first-generation (typical) antipsychotic and one of the most frequently used antipsychotic medications worldwide . It is used to treat schizophrenia and other psychoses, as well as symptoms of agitation, irritability, and delirium .


Synthesis Analysis

A novel approach of greatly enhancing the aqueous solubility of haloperidol, a model weakly basic drug, has been presented. This is achieved by using weak acids that would not form salts with the drug and attaining a physically stable form of the amorphous drug by drying such aqueous solutions .


Molecular Structure Analysis

The molecular formula of Haloperidol is C21H23ClFNO2 . It exerts its antipsychotic effect through its strong antagonism of the dopamine receptor (mainly D2), particularly within the mesolimbic and mesocortical systems of the brain .


Chemical Reactions Analysis

Haloperidol’s solubility increased greatly with increased concentrations of malic, tartaric, and citric acids, reaching >300 mg/g of solution . This is in contrast to the haloperidol HCl aqueous solubility of 4 mg/g, which may be called supersolubilization .


Physical And Chemical Properties Analysis

The molecular weight of Haloperidol hemisuccinate is 475.94 . Aqueous solubility of haloperidol in the presence of increasing concentrations of four different weak organic acids (malic, tartaric, citric, fumaric) were determined .

Scientific Research Applications

Affinity Chromatography and Dopamine D2 Receptors

Haloperidol Hemisuccinate (HHS) has been utilized in the development of affinity chromatography matrices. A study by Antonian et al. (1986) synthesized HHS specifically as a ligand for this purpose. The developed matrix, named ASA-HHS, showed high affinity and capacity for dopamine D2 receptors in solubilized canine striatal preparations. This application is significant in studying dopamine-related neurochemical activities and receptor interactions (Antonian, Antonian, Murphy, & Schuster, 1986).

Radioimmunoassay Development

Haloperidol hemisuccinate has been instrumental in the development of sensitive radioimmunoassay methods for detecting haloperidol in human serum. Research by Terauchi et al. (1984) describes a process using haloperidol hemisuccinate derivative coupled to bovine serum albumin to elicit antiserum in guinea pigs, enabling the sensitive determination of haloperidol levels as low as 0.05 ng/ml. This advancement is crucial for pharmacokinetic studies and clinical monitoring of haloperidol concentrations (Terauchi, Watari, Utsui, & Sekine, 1984).

Pharmacokinetic Studies

Haloperidol's pharmacokinetic properties, including its serum concentration-therapeutic effect relationship, have been extensively studied. Ulrich et al. (1998) conducted a comprehensive review of studies on patients with acute schizophrenia, using haloperidol serum concentration data for better clinical application and decision-making. Such studies are essential for optimizing therapeutic strategies and understanding the drug's efficacy (Ulrich, Wurthmann, Brosz, & Meyer, 1998).

Neuroprotective and Antioxidant Studies

Research has also explored the interaction of haloperidol with antioxidants like ascorbic acid. Rebec et al. (1985) found that ascorbic acid enhances the antiamphetamine and cataleptogenic effects of haloperidol in rats. This suggests an important role for ascorbic acid in modulating haloperidol's behavioral effects, offering insights into potential neuroprotective strategies (Rebec, Centore, White, & Alloway, 1985).

Neurotransmission and Protein Expression

Studies have also delved into the differential effects of antipsychotic drugs like haloperidol on neurotransmission and protein expression in the brain. For example, Ma et al. (2009) employed proteomics to identify differentially expressed proteins in the rat frontal cortex following haloperidol treatment, shedding light on the molecular mechanisms of its action and potential side effects (Ma, Chan, Lockstone, Pietsch, Jones, Cilia, Hill, Robbins, Benzel, Umrania, Guest, Levin, Maycox, & Bahn, 2009).

properties

IUPAC Name

4-[4-(4-chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]oxy-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClFNO5/c26-20-7-5-19(6-8-20)25(33-24(32)12-11-23(30)31)13-16-28(17-14-25)15-1-2-22(29)18-3-9-21(27)10-4-18/h3-10H,1-2,11-17H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRYKQXMLMOCFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)OC(=O)CCC(=O)O)CCCC(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClFNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301007557
Record name 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Haloperidol hemisuccinate

CAS RN

87425-73-8
Record name Haloperidol hemisuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087425738
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-({4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl}oxy)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301007557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
L Antonian, E Antonian, RB Murphy, DI Schuster - Life sciences, 1986 - Elsevier
Haloperidol Hemisuccinate (HHS) was synthesized specifically as a ligand for an affinity chromatography matrix. The affinity chromatography matrix, ASA-HHS was developed which …
Number of citations: 17 www.sciencedirect.com
RJ Wurzburger, RL Miller, EA Marcum… - … of Pharmacology and …, 1981 - ASPET
… Antibodies were elicited in rabbits immunized with haloperidol hemisuccinate coupled to bovine serum albumin. Optimum sensitivity was obtained with a 1:4000 dilution of the antisera, …
Number of citations: 36 jpet.aspetjournals.org
Y Terauchi, S Watari, Y Utsui, Y Sekine - Radioisotopes, 1984 - europepmc.org
… Antiserum was elicited in guinea pigs immunized with haloperidol hemisuccinate derivative coupled to bovine serum albumin. Any appreciable cross-reactivity was observed neither …
Number of citations: 3 europepmc.org
AM Garrigues, F Gehelmann, JM Girault, M Delaage… - FEBS letters, 1987 - Elsevier
… The formation of haloperidol-hemisuccinate has been described elsewhere [91. The coupling to glycyltyrosine was achieved as follows: haloperidol-hemisuccinate (10/zmol) in 1 ml …
Number of citations: 8 www.sciencedirect.com
AM Garrigues, L Stinus, K Taghzouti, H Simon… - European journal of …, 1985 - Elsevier
… Haloperidol hemisuccinate was concentrated and desalted on a C18 Seppak column (Waters-Associates) and eluted with acetonitrile. The derivative was identified by UV adsorption, …
Number of citations: 3 www.sciencedirect.com
L Antonian, S LIPPA - f 1LE GOP, 1988 - apps.dtic.mil
… Haloperidol hemisuccinate was synthesized as reported previously'and was used as a … The hydrophilic affinity matrix, Sepharose amine-succinyl-amine haloperidol hemisuccinate (ASA-…
Number of citations: 6 apps.dtic.mil
RA Williamson, S Worrall, PL Chazot… - The EMBO …, 1988 - embopress.org
… Haloperidol hemisuccinate was synthesized, activated using isobutylchloroformate and triethylamine and coupled to AHsepharose at pH 9.0 as described in Juszczak and Strange (…
Number of citations: 37 www.embopress.org
L Antonian - 1982 - search.proquest.com
… Haloperidol hemisuccinate, which was specially synthesized to enable attachment of … Haloperidol hemisuccinate was attached via the hydrophilic spacer aminosuccinylamine to …
Number of citations: 0 search.proquest.com
C Mandal, C Mandal, C Harrington, M Adamczyk… - Biochemical …, 1992 - Elsevier
… was prepared by the addition of a fluorescein moiety to haloperidol hemisuccinate. The conjugation was via the tertiary alcohol of the piperidine ring (Fig. 1) using …
Number of citations: 5 www.sciencedirect.com
N Reddy - 2010 - search.proquest.com
In the present work, four simple, sensitive spectrophotometric methods and one RPHPLC method have been developed for the quantitative estimation of Haloperidol and …
Number of citations: 0 search.proquest.com

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